N-(1H-indol-4-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(1H-INDOL-4-YL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-INDOL-4-YL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the imidazolidinyl and methoxyphenethyl groups. Common reagents used in these reactions include indole, methoxyphenethylamine, and various imidazolidinone derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-INDOL-4-YL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(1H-INDOL-4-YL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1H-INDOL-4-YL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N1-(1H-indol-4-yl)cyclohexane-1-carboxamide
- N’-(1H-INDOL-3-YLMETHYLENE)-4,5-DIHYDRO-1H-BENZO(G)INDAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N-(1H-INDOL-4-YL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenethyl and imidazolidinyl groups differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications .
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-15-7-5-14(6-8-15)10-12-26-21(28)19(25-22(26)29)13-20(27)24-18-4-2-3-17-16(18)9-11-23-17/h2-9,11,19,23H,10,12-13H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
DVJHDQIZFKBFSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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